molecular formula C16H21N3O3S B10985063 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide

2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Cat. No.: B10985063
M. Wt: 335.4 g/mol
InChI Key: VFZMJFZRWJRYDG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide

InChI

InChI=1S/C16H21N3O3S/c1-23(21,22)19-8-6-13(7-9-19)18-16(20)10-12-11-17-15-5-3-2-4-14(12)15/h2-5,11,13,17H,6-10H2,1H3,(H,18,20)

InChI Key

VFZMJFZRWJRYDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Biological Activity

2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide, commonly referred to as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structural configuration that suggests various therapeutic applications, particularly in oncology and inflammation.

The molecular formula of 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S with a molecular weight of approximately 335.4 g/mol. The compound features an indole moiety, which is often associated with diverse biological activities, including anti-cancer properties.

Research indicates that the biological activity of this compound may be linked to its interactions with specific biological targets. The indole structure is known for its ability to modulate various signaling pathways, particularly those involved in cancer cell proliferation and inflammation.

Key Mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Indole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation .
  • Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this indole derivative exhibit significant anti-inflammatory effects by modulating cytokine production and leukocyte migration .

In Vitro Studies

In vitro assays have demonstrated that 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Induces apoptosis
HT-29 (Colon Cancer)15.0Inhibits proliferation
A549 (Lung Cancer)10.0Causes cell cycle arrest

In Vivo Studies

Animal models have been utilized to further investigate the pharmacological effects of this compound. In a study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer efficacy of 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide in a xenograft model of breast cancer. The results indicated a reduction in tumor volume by approximately 45% after four weeks of treatment, alongside a notable decrease in Ki67 expression, a marker for cell proliferation.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The compound exhibited significant edema reduction comparable to standard anti-inflammatory drugs like indomethacin, suggesting its potential as an alternative therapeutic agent for inflammatory conditions .

Scientific Research Applications

Analgesic Properties

Recent studies have indicated that derivatives of indole compounds, including the target compound, exhibit significant analgesic effects. Research has shown that compounds similar to 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide can act as cyclooxygenase inhibitors, which are crucial for pain management.

Case Study:
A study evaluated various indole derivatives for their analgesic and anti-inflammatory properties. The results demonstrated that specific derivatives showed superior peripheral analgesic effects compared to standard drugs like indomethacin. In particular, the synthesized analogues exhibited a dose-dependent inhibition of pain responses in animal models, indicating their potential as new analgesics .

CompoundDose (mg/kg)% Inhibition (Acetic Acid Test)
2a1061.7
2b1060.8
2c1056.0
Indomethacin1051.23

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indole derivatives have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

Research Findings:
In a comparative study, the anti-inflammatory activity of the target compound was assessed against established non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed significant reductions in inflammation markers, suggesting that these compounds could serve as effective alternatives to traditional NSAIDs .

Structural Insights

The structural characteristics of 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide play a critical role in its biological activity. The indole moiety is known for its ability to interact with various biological targets due to its planar structure and electron-rich nature.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of this compound involves sequential functionalization:

  • Indole-piperidine coupling :

    • 3-(1H-Indol-3-yl)piperidine intermediates react with activated acetamide derivatives (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃, DMF, 0–5°C) to form the acetamide backbone.

    • Yield : ~65–75% after purification by column chromatography.

  • Sulfonylation :

    • Methanesulfonyl chloride reacts with the piperidine nitrogen in dichloromethane (DCM) at room temperature, catalyzed by triethylamine (TEA).

    • Reaction Time : 12–16 hours.

    • Yield : >85%.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsSolventTemperatureYield
Amide couplingChloroacetyl chloride, K₂CO₃DMF0–5°C65–75%
Piperidine sulfonylationMethanesulfonyl chloride, TEADCMRT>85%

Indole Moiety

  • Electrophilic Substitution :
    The indole C3 position undergoes bromination with N-bromosuccinimide (NBS) in DMF at 50°C, producing 5-bromo derivatives.

    • Limitation : Over-bromination occurs at higher temperatures (>60°C).

  • Vilsmeier–Haack Formylation :
    Attempts to functionalize the indole ring via formylation led to chlorination instead, yielding 4-chloro-2-(1H-indol-3-yl)quinazoline under Vilsmeier conditions (POCl₃/DMF) .

Acetamide Group

  • Hydrolysis :
    Acidic (6M HCl, reflux) or basic (NaOH, EtOH/H₂O) hydrolysis cleaves the acetamide bond, generating 1-methanesulfonylpiperidin-4-amine and indole-3-acetic acid.

    • Kinetics : Complete hydrolysis in 8 hours under acidic conditions.

Sulfonamide Group

  • Nucleophilic Displacement :
    The methanesulfonyl group resists nucleophilic attack under mild conditions but undergoes substitution with strong nucleophiles (e.g., thiophenol, KI/NaHCO₃) at 80°C.

Side Reactions and Byproduct Formation

  • Deformylation :
    Reactions involving aldehydes (e.g., Gewald’s thiophene synthesis) favor indole deformylation over cyclization, producing unsubstituted indole derivatives .

  • Thioamidation :
    Attempted condensations with 2-aminobenzenesulfonamide result in thioamide formation rather than quinazolinone products .

Table 2: Common Byproducts and Mitigation Strategies

Reaction TypeByproductMitigation Approach
Formylation4-ChloroquinazolineUse milder electrophiles
CondensationThioamidesAvoid sulfonamide nucleophiles

Analytical Characterization

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), 3.2–3.5 (m, 4H, piperidine), 2.9 (s, 3H, SO₂CH₃).

    • IR : 1650 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O).

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves acylation of the indole core followed by nucleophilic substitution to introduce the methanesulfonylpiperidine moiety. For example:

Indole acylation : React indole-3-acetic acid with a coupling agent (e.g., EDC/HOBt) to form the acetamide intermediate .

Piperidine sulfonylation : Treat 4-aminopiperidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to yield 1-methanesulfonylpiperidin-4-amine .

Coupling : Combine intermediates via amide bond formation using HATU or DCC as a coupling agent.
Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) and characterization by 1^1H NMR and LC-MS are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • 1^1H/13^{13}C NMR : Assign peaks for indole (δ 7.0–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and piperidine protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, sulfonyl S=O at ~1350/1150 cm⁻¹) .
    Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against CYP51 (sterol demethylase) using UV-Vis spectroscopy to monitor substrate conversion, as seen in similar indole-acetamide derivatives .
  • Antimicrobial activity : Use microbroth dilution (CLSI guidelines) against Pseudomonas aeruginosa biofilms, referencing quorum-sensing inhibition studies .
  • Receptor binding : Radioligand displacement assays for adrenoceptors (α1 subtypes) due to structural similarity to naftopidil derivatives .

Advanced Questions

Q. How can computational modeling predict the compound’s interaction with CYP51 enzyme?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina to model binding poses, focusing on the indole core’s interaction with the heme cofactor and sulfonyl group’s role in hydrogen bonding .

MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the enzyme-ligand complex.

Free energy calculations : Apply MM-GBSA to estimate binding affinity. Validate with experimental IC₅₀ values from fluorescence-based assays .

Q. What strategies resolve contradictions in reported LogP values from different studies?

  • Methodological Answer :

  • Experimental validation : Measure LogP via HPLC (reverse-phase C18 column, isocratic methanol/water) and compare with shake-flask results .
  • Computational adjustments : Use pH-specific LogD predictions (e.g., at pH 7.4 vs. 5.5) via tools like MarvinSuite, accounting for ionization of the piperidine sulfonyl group .
  • Control variables : Ensure consistent temperature (25°C) and ionic strength (0.01 M PBS) across studies .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for piperidine sulfonyl modifications?

  • Methodological Answer :

Analog synthesis : Replace methanesulfonyl with tosyl, mesyl, or acyl groups via nucleophilic substitution .

Biological testing : Compare analogs in CYP51 inhibition assays and α1-adrenoceptor binding assays .

3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk/electrostatics with activity.

  • Key parameters : Solubility (measured via nephelometry) and membrane permeability (PAMPA assay) .

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